Boc-Lys-OSu
Description
Significance of Protected Amino Acid Derivatives in Contemporary Synthesis
Protected amino acid derivatives are fundamental reagents in modern synthetic chemistry, particularly in the construction of peptides, proteins, and other complex molecules containing amino acid residues. The incorporation of protecting groups is crucial to selectively enable reactions at desired sites while preventing unwanted side reactions involving other reactive functionalities within the molecule biosynth.comresearchgate.net. This selective manipulation is essential for controlling the sequence and structure of synthesized compounds, ensuring the fidelity and efficiency of multi-step synthetic procedures biosynth.com.
Role of Boc-Lys-OSu as a Versatile Building Block in Complex Molecular Architectures
This compound serves as a key building block due to its ability to introduce a lysine (B10760008) residue with protected amino groups and an activated carboxyl group ready for coupling smolecule.com. The OSu ester is highly reactive towards primary amines, facilitating the formation of stable amide bonds cymitquimica.comsmolecule.com. This reactivity, combined with the strategically placed Boc protecting groups, allows for controlled incorporation of lysine into various molecular frameworks.
Foundation in Peptide Synthesis
This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) smolecule.com. It functions as a coupling reagent, allowing researchers to build complex peptide structures smolecule.com. The OSu group reacts efficiently with the free amine groups of other amino acids or peptide chains, forming the amide bonds that constitute the peptide backbone smolecule.com. The Boc groups on the lysine residue prevent undesired reactions involving the amino functionalities during the chain elongation process smolecule.com.
Utility in Dendrimer Chemistry
The branched structure of lysine makes it an ideal building block for dendrimers, which are highly branched, tree-like macromolecules nih.gov. This compound is utilized as a monomer in the synthesis of lysine-based dendrimers, such as poly(L-lysine) dendrimers (PLLDs) nih.gov. By reacting this compound with a core molecule containing amine functionalities, and then iteratively deprotecting and coupling, researchers can build generations of lysine branches nih.gov. This stepwise growth allows for precise control over the dendrimer's size, shape, and terminal functional groups nih.gov.
Contributions to Bioconjugation Methodologies
This compound plays a role in bioconjugation processes, which involve the chemical linking of biomolecules (e.g., proteins, peptides, nucleic acids) to synthetic molecules or surfaces cymitquimica.com. The activated OSu ester can react with primary amines present in biomolecules, forming a stable amide linkage cymitquimica.com. This capability is essential for developing diagnostics, therapeutic agents, and biosensors that require the attachment of biomolecules to other entities .
Orthogonal Protection Strategy in this compound Design
The design of this compound incorporates an orthogonal protection strategy . Orthogonal protection refers to the use of protecting groups that can be removed independently of each other using different chemical conditions researchgate.netrsc.org. This allows for selective deprotection and functionalization of specific sites within a molecule without affecting other protected groups rsc.org.
Dual tert-Butoxycarbonyl (Boc) Protection of Lysine Amino Groups
This compound features dual Boc protection on both the α-amino and ε-amino groups of the lysine residue cymitquimica.comsigmaaldrich.comnih.govcenmed.com. The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in peptide synthesis biosynth.comresearchgate.net. It is typically removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) smolecule.com. The use of Boc groups on both amino functionalities in this compound ensures that these reactive sites are shielded during synthesis, preventing unwanted side reactions like branching or polymerization during peptide elongation or dendrimer synthesis smolecule.com. The acid-lability of the Boc group allows for its selective removal when subsequent reactions involving the free amine are desired cymitquimica.com.
Here is a summary of the key applications of this compound:
| Application Area | Role of this compound | Key Outcome |
| Peptide Synthesis | Building block and coupling reagent | Formation of peptide bonds, controlled peptide chain elongation |
| Dendrimer Chemistry | Monomer for building branched structures | Synthesis of lysine-based dendrimers with controlled architecture |
| Bioconjugation Methodologies | Reagent for linking molecules via amide bond formation with primary amines | Attachment of biomolecules to surfaces or other molecules |
N-Hydroxysuccinimide (OSu) Active Ester for Carboxyl Activation
N-Hydroxysuccinimide (NHS) esters, often denoted as OSu esters, are a class of activated carboxylic acid derivatives commonly employed in organic chemistry and biochemistry for the formation of amide bonds wikipedia.orgthieme-connect.de. The N-hydroxysuccinimide moiety enhances the electrophilicity of the carbonyl carbon of the ester, making it highly susceptible to nucleophilic attack by primary amines thieme-connect.denih.gov.
In this compound, the OSu group serves to activate the carboxyl group of the lysine residue . This activation is crucial for facilitating the formation of a stable amide bond with a free amine group on another molecule, such as another amino acid or a protein smolecule.comcymitquimica.com. The reaction typically proceeds via a two-step mechanism involving the formation of a tetrahedral intermediate, followed by the elimination of N-hydroxysuccinimide thieme-connect.de.
The synthesis of Boc-Lys(Boc)-OSu typically involves the reaction of Boc-Lys(Boc)-OH with N-hydroxysuccinimide in the presence of a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or bis(2-oxo-3-oxazolidinyl)phosphinic chloride (Bop-Cl) smolecule.com. For instance, one reported synthesis involves combining Boc-Lys(Boc)-OH and NHS in anhydrous acetonitrile (B52724), followed by the addition of Bop-Cl at 0°C and stirring . This process yields Boc-Lys(Boc)-OSu, which can then be purified .
The OSu active ester functionality in Boc-Lys(Boc)-OSu is particularly useful in peptide synthesis, where it reacts with the free N-terminus of a growing peptide chain to form a new peptide bond smolecule.com. The Boc protecting groups on the alpha and epsilon amines of lysine prevent unwanted side reactions during this coupling process smolecule.comcymitquimica.com. Once the peptide chain is assembled, the Boc groups can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino groups for further modification or to reveal the final peptide structure smolecule.comcymitquimica.com.
Beyond peptide synthesis, the reactivity of the OSu ester with primary amines makes Boc-Lys(Boc)-OSu valuable for protein modification and bioconjugation smolecule.comcymitquimica.comindiamart.com. It can be used to selectively attach various functional groups or molecules to the lysine residues of proteins smolecule.com. This technique is employed for applications such as attaching fluorescent labels or biotin (B1667282) tags for protein visualization and isolation, or conjugating proteins with drugs or nanoparticles smolecule.com.
Research findings highlight the efficiency of Boc-Lys(Boc)-OSu in coupling reactions. For example, studies on the synthesis of redox derivatives of lysine and related peptides have utilized succinimido esters for condensation reactions with Boc-Lys, demonstrating high yields nih.gov. In one study, the condensation of a succinimido ester with Boc-Lys furnished a protected redox-chromophore module in 83% yield nih.gov. Another study synthesized Boc-Lys(Boc)-P from Boc-Lys(Boc)-OSu by reacting it with propargylamine (B41283) in the presence of triethylamine, followed by a simple aqueous work-up mdpi.com.
The stability of OSu esters, including that in this compound, allows for their purification and storage, facilitating their use as reliable reagents in various chemical transformations thieme-connect.de. While some active esters are sensitive to hydrolysis, succinimido esters exhibit sufficient stability for use in certain aqueous or partially aqueous conditions thieme-connect.de.
Interactive Table 1: Example Synthesis Yield of Boc-Lys(Boc)-OSu
| Reactants | Coupling Reagent | Solvent | Temperature | Time | Product | Yield | Source |
| Boc-Lys(Boc)-OH, NHS | Bop-Cl | Acetonitrile | 0°C to 25°C | 2-4 hours | Boc-Lys(Boc)-OSu | ~89% |
Interactive Table 2: Example Coupling Reaction Yield using a Succinimido Ester with Boc-Lys
| Succinimido Ester Reactant | Amine Reactant | Product | Yield | Source |
| [Rub2m-OSu]2+ (PF6-)2 | Boc-Lys | [Boc-Lys(Rub2m)-OH]2+ (PF6-)2 | 83% | nih.gov |
| PTZpn-OSu | Boc-Lys | Boc-Lys(PTZpn)-OH | 92% | nih.gov |
| Boc-Lys(Boc)-OSu | Propargylamine | Boc-Lys(Boc)-P | Not specified | mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O6/c1-15(2,3)23-14(22)17-10(6-4-5-9-16)13(21)24-18-11(19)7-8-12(18)20/h10H,4-9,16H2,1-3H3,(H,17,22)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLPZHBCNFXHDS-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN)C(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Boc Lys Osu
Overview of Multi-Stage Synthetic Strategies
The preparation of Boc-Lys-OSu involves a sequence of steps designed to selectively protect the reactive amino groups of lysine (B10760008) and then activate the carboxyl group for subsequent coupling reactions smolecule.com. This multi-stage approach is essential to prevent unwanted side reactions and ensure the formation of the desired product.
A common synthetic strategy involves the initial protection of both the α-amino and ε-amino groups of L-lysine with Boc groups, followed by activation of the carboxyl group to form the N-hydroxysuccinimide ester smolecule.com. This sequential approach ensures that the amino functionalities are masked during the activation step. The synthesis typically includes the protection of lysine with Boc groups, the formation of the OSu ester through reaction with N-hydroxysuccinimide, and subsequent purification and characterization smolecule.com.
While the synthesis of Boc-Lys(Boc)-OSu itself involves protection and activation, its utility lies in high-yield coupling reactions with other amino acids or molecules . The OSu group serves as an activated ester that readily reacts with free amine groups to form stable amide bonds, which are fundamental to peptide bond formation smolecule.com. The presence of the dual Boc protection on the lysine residue minimizes side reactions involving the amino groups during these coupling procedures, contributing to improved reaction efficiency . Studies have shown that using Boc-Lys(Boc)-OSu can enable high success rates in synthesis, such as in the construction of dendrimers .
Protection of Lysine Amino Groups
Efficient and selective protection of the α-amino and ε-amino groups of lysine is a critical initial step in the synthesis of this compound .
Di-tert-butyl dicarbonate (B1257347) (Boc anhydride) is a widely used reagent for introducing the Boc protecting group wikipedia.orgfishersci.benih.govorganic-chemistry.org. For the synthesis of Boc-Lys(Boc)-OH, the precursor to Boc-Lys(Boc)-OSu, L-lysine is typically reacted with Boc anhydride (B1165640) under mildly basic conditions to protect both the α-amino and ε-amino groups . A representative protocol involves dissolving L-lysine in a mixture of water and an organic solvent like 1,4-dioxane (B91453) . Boc anhydride is added incrementally, and the pH is maintained in a basic range, typically between 8.5 and 9.0, using a base such as 4 M NaOH . This reaction is often carried out at reduced temperatures (e.g., 0-5°C) initially and then allowed to proceed at room temperature . The use of approximately two equivalents of Boc anhydride is common to ensure dual protection .
Reaction conditions, particularly pH and solvent choice, significantly influence the efficiency and selectivity of lysine amino group protection with Boc anhydride Current time information in Bangalore, IN.fishersci.fi. Maintaining a basic pH is crucial for the reaction of the amino groups with Boc anhydride . The choice of solvent system, often a mixture of water and a miscible organic solvent like 1,4-dioxane, helps to solubilize both the lysine and the Boc anhydride . Control over temperature and the rate of Boc anhydride addition are also important for optimizing the reaction and minimizing side products .
While the synthesis of Boc-Lys(Boc)-OSu specifically involves dual Boc protection, it is worth noting that advanced strategies in peptide chemistry often employ orthogonal protecting groups to allow for selective deprotection of the α- and ε-amino groups at different stages of synthesis fishersci.fimdpi.com. For instance, one approach involves protecting the ε-amino group with Fmoc and the α-amino group with Boc, or vice versa fishersci.fimdpi.com. This orthogonality, where one protecting group can be removed under conditions that leave the other intact, is particularly valuable in complex peptide synthesis and the creation of branched structures fishersci.fimdpi.comopenaccesspub.org. For example, Fmoc is typically removed under basic conditions, while Boc is removed under acidic conditions mdpi.com. While not directly leading to Boc-Lys(Boc)-OSu, these strategies highlight the importance of controlled and selective protection in lysine chemistry fishersci.fimdpi.com.
Carboxyl Group Activation via N-Hydroxysuccinimide (NHS) Ester Formation
The activation of the carboxyl group of the protected lysine derivative is a key step in the synthesis of this compound. This is commonly achieved through the formation of an N-hydroxysuccinimide (NHS) ester. smolecule.com The OSu group serves as a leaving group, making the carbonyl carbon susceptible to nucleophilic attack by an amine, thereby facilitating peptide bond formation. smolecule.com
Reagents for Active Ester Formation (e.g., N-Hydroxysuccinimide, Coupling Reagents like DCC, Bop-Cl)
The formation of the NHS ester of Boc-Lys(Boc)-OH requires the use of N-hydroxysuccinimide (NHS) and a suitable coupling reagent. smolecule.com N-Hydroxysuccinimide is a white solid used for preparing active esters in peptide synthesis. fishersci.nowikipedia.org Common coupling reagents employed in this transformation include dicyclohexylcarbodiimide (B1669883) (DCC) and bis(2-oxo-3-oxazolidinyl)phosphinic chloride (Bop-Cl). google.com
DCC is a waxy white solid frequently used to couple amino acids in peptide synthesis. wikiwand.comwikipedia.org It facilitates the formation of an O-acylisourea intermediate, which is then attacked by NHS to form the activated ester. Bop-Cl is another coupling reagent utilized for activating the carboxyl group. The Bop-Cl/NHS route has been reported to achieve superior yields and purity compared to the DCC/NHS route by minimizing carbodiimide-mediated side reactions.
Solvents and Reaction Environment Considerations
The choice of solvent and reaction environment is critical for the efficient formation of the NHS ester and to minimize side reactions, such as racemization. Anhydrous conditions are often preferred to prevent hydrolysis of reagents.
Acetonitrile (B52724) is a commonly used anhydrous solvent for the activation step, as it enhances the solubility of Boc-Lys(Boc)-OH and has shown effectiveness in minimizing racemization. Other solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) have also been explored, although acetonitrile may offer advantages in certain aspects. Tetrahydrofuran (THF) and 1,4-dioxane have also been used as solvents in reactions involving Boc-Lys(Boc)-OSu or its precursors. google.comgoogle.com
The reaction temperature can influence the reaction kinetics and potential for side product formation. Optimal reaction temperatures around 20-25°C have been reported to maximize NHS ester formation. Maintaining the reaction under an inert atmosphere, such as nitrogen, can also be beneficial.
Purification and Characterization Methodologies
Following synthesis, this compound is typically subjected to purification and characterization to ensure its purity and confirm its structure.
Chromatographic Purification Techniques (e.g., aqueous work-up, recrystallization)
Various purification techniques can be employed to isolate and purify this compound. Aqueous work-up is a common initial step to remove water-soluble impurities. mdpi.com This can involve washing the organic phase containing the product with water or aqueous solutions. mdpi.comprepchem.com
Chromatographic purification techniques, such as flash chromatography, can be used to further purify the crude product. mdpi.com Silica gel is a common stationary phase for flash chromatography, with solvent systems like ethyl acetate/hexane being used as the mobile phase.
Recrystallization is another effective purification method that can yield this compound in pure form. google.com Suitable solvent systems for recrystallization, such as ethanol/water or isopropanol (B130326) (IPA), are used to dissolve the crude product at elevated temperatures and then cool the solution to allow the pure product to crystallize out. google.com
Spectroscopic Techniques for Structural Confirmation (e.g., NMR spectroscopy)
Spectroscopic techniques are essential for confirming the structure of synthesized this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is widely used for this purpose.
¹H NMR spectra provide information about the hydrogen atoms in the molecule, with characteristic signals for the Boc groups typically appearing around 1.4 ppm and signals for the NHS protons around 2.84 ppm. ¹³C NMR spectroscopy provides information about the carbon skeleton, showing signals corresponding to the different carbon environments in the molecule. mdpi.com
Purity Assessment (e.g., HPLC)
Assessing the purity of this compound is crucial for its application in peptide synthesis and other reactions. High-Performance Liquid Chromatography (HPLC) is a standard analytical technique used to determine the purity of the synthesized compound. google.com
Mechanistic Principles of Boc Lys Osu Reactivity
Nucleophilic Acyl Substitution Reactions of the OSu Ester
The N-hydroxysuccinimide (OSu) ester moiety in Boc-Lys-OSu is an activated form of the carboxylic acid, making it highly susceptible to nucleophilic attack smolecule.comthermofisher.com. This reactivity is central to its role in forming new amide bonds. Nucleophilic acyl substitution reactions typically proceed through an addition-elimination mechanism, where a nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the leaving group (in this case, N-hydroxysuccinimide) masterorganicchemistry.com.
Amide Bond Formation with Primary Amines
This compound readily reacts with primary amines to form stable amide bonds smolecule.comcymitquimica.comthermofisher.com. This reaction is a classic example of a nucleophilic acyl substitution. The primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the OSu ester. This attack leads to the formation of a tetrahedral intermediate, which then collapses to expel the N-hydroxysuccinimide leaving group, resulting in the formation of a new amide linkage thermofisher.com. This reaction is typically carried out under mild conditions, often at room temperature in organic solvents such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM) smolecule.comcymitquimica.com. The efficiency of this reaction makes this compound a useful reagent for conjugating molecules containing primary amine groups cymitquimica.com.
Role in Peptide Bond Formation
In peptide synthesis, this compound serves as a coupling reagent that facilitates the formation of peptide bonds between amino acids smolecule.com. The OSu ester activates the carboxyl group of the Boc-protected lysine (B10760008), allowing it to react with the free amino group of another amino acid or a growing peptide chain smolecule.com. This reaction, an amide bond formation between the activated carboxyl group and an incoming amino group, extends the peptide chain smolecule.com. The Boc groups on the alpha and epsilon amino functionalities of lysine prevent unwanted side reactions, ensuring that the coupling occurs specifically at the activated carboxyl group smolecule.com. This controlled reactivity is essential for the stepwise assembly of peptides with defined sequences smolecule.com.
Selective Deprotection Chemistry of Boc Groups
The tert-butoxycarbonyl (Boc) groups protecting the amino functionalities of lysine in this compound are designed for selective removal under specific conditions, a key aspect of orthogonal protection strategies in peptide synthesis smolecule.comcymitquimica.com.
Acid-Labile Nature of tert-Butoxycarbonyl (Boc) Groups
Boc groups are acid-labile, meaning they can be cleaved by treatment with acid smolecule.comresearchgate.netug.edu.pl. The mechanism of Boc deprotection involves protonation of the carbamate (B1207046) oxygen, followed by unimolecular elimination (E1 mechanism) to release isobutylene (B52900) and a carbamic acid. The carbamic acid then spontaneously decarboxylates to yield the free amine and carbon dioxide researchgate.net. This acid sensitivity allows for the removal of the Boc group without affecting other protecting groups that are stable under acidic conditions researchgate.net.
Conditions for Selective Deprotection (e.g., Trifluoroacetic Acid, Gaseous HCl, Dioxane-HCl)
The selective removal of Boc groups from this compound and other Boc-protected compounds is typically achieved using various acidic reagents smolecule.comresearchgate.net. Trifluoroacetic acid (TFA) is a commonly used reagent for Boc deprotection, often employed as a solution in dichloromethane (DCM) at concentrations ranging from 25% to 50% smolecule.comresearchgate.netug.edu.pl. Gaseous HCl or solutions of HCl in solvents like dioxane or methanol (B129727) are also effective for cleaving Boc groups researchgate.netreddit.com. For instance, 4M HCl in dioxane, sometimes mixed with methanol, has been shown to efficiently remove Boc groups at room temperature reddit.com. The choice of acid and solvent can influence the reaction rate and compatibility with other functional groups present researchgate.net. The use of scavengers, such as water or anisole (B1667542), is sometimes necessary during TFA deprotection to prevent side reactions with the released isobutylene .
Here is a table summarizing common Boc deprotection conditions:
| Reagent | Solvent(s) | Typical Concentration | Temperature | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% | Room Temperature | Often used with scavengers like water or anisole |
| Gaseous HCl | - | - | - | Can be effective for rapid deprotection reddit.com |
| HCl in Dioxane | Dioxane, Methanol | 4M (in dioxane) | Room Temperature | Can yield solid HCl salts reddit.com |
Orthogonality in Deprotection Strategies
The acid-lability of Boc groups provides orthogonality with other protecting group strategies used in multi-step synthesis, particularly in peptide synthesis researchgate.netbiosynth.com. Orthogonal protection refers to the use of different protecting groups that can be removed selectively under distinct sets of conditions without affecting the other protecting groups or the core structure of the molecule researchgate.netbiosynth.com. For example, in Boc/Benzyl (Bn) strategy, Boc groups are removed by acid, while Bn-type protecting groups are typically removed by hydrogenolysis or strong acid researchgate.net. Another common orthogonal strategy is Fmoc/tBu, where Fmoc groups are base-labile and tBu-type groups (like the Boc on the lysine side chain in Fmoc-Lys(Boc)-OH) are acid-labile researchgate.netbiosynth.compeptide.com. Boc-Lys(Boc)-OSu, with its dual Boc protection, is particularly suited for strategies where both the alpha and epsilon amino groups need to be protected and then selectively deprotected or removed simultaneously under acidic conditions . This orthogonality is crucial for synthesizing complex peptides and modified biomolecules where multiple functional groups require temporary protection researchgate.netbiosynth.com.
Stereochemical Considerations in Reactions Involving this compound
The primary reaction involving this compound is the formation of an amide bond with a nucleophilic amine. This reaction is a type of acyl substitution where the amine attacks the activated ester carbonyl carbon, leading to the displacement of the N-hydroxysuccinimide leaving group.
In the context of peptide synthesis, this compound is typically coupled with the free N-terminus of another amino acid or a growing peptide chain. Since the stereogenic center of this compound is the α-carbon, which is not directly involved in the bond-forming process at the activated ester carbonyl, the stereochemical configuration at this center is generally preserved during the coupling reaction. The nucleophilic attack occurs at the carbonyl carbon, and the tetrahedral intermediate formed subsequently collapses to expel the succinimide (B58015) ester, forming a new amide bond. This mechanism does not typically lead to epimerization (loss of stereochemical purity) at the α-carbon of the activated amino acid derivative.
However, the preservation of stereochemistry during peptide coupling reactions, especially with activated esters, can be influenced by various factors, including the reaction conditions, the nature of the coupling reagents (though this compound is itself the activated species here), the solvent, and the presence of additives. While the inherent mechanism of activated ester aminolysis is generally stereospecific at the activated carboxyl component's α-carbon, side reactions or conditions that promote enolization of the α-carbon proton could potentially lead to racemization.
Research into peptide synthesis methodologies emphasizes the importance of minimizing racemization at the C-terminus of the activated amino acid during coupling, as this is the most common site for stereochemical degradation. Activated esters, like OSu esters, are generally considered to have a lower propensity for racemization compared to some other activation methods, particularly under standard coupling conditions in common peptide synthesis solvents like dimethylformamide (DMF) or dichloromethane (DCM) cymitquimica.com.
The stereochemical outcome of reactions involving succinimide esters in other contexts, such as halogenation reactions of unsaturated esters, has been shown to be highly stereoselective, often leading to specific diastereomers with high diastereomeric ratios nih.govresearchgate.net. While these examples involve different reaction mechanisms (e.g., halonium ion intermediates) nih.gov, they highlight that reactions involving the succinimide moiety or succinimide-activated species can proceed with significant stereocontrol.
Applications of Boc Lys Osu in Peptide and Biopolymer Chemistry
Role as a Coupling Reagent in Peptide Synthesis
The principles of solid-phase peptide synthesis (SPPS) developed by Bruce Merrifield laid the groundwork for automation in peptide chemistry. nih.govnih.gov The first automated peptide synthesizers were designed based on the use of Boc chemistry. nih.govresearchgate.net Reagents like Boc-Lys-OSu are well-suited for these platforms. The design of the compound, with its pre-activated OSu ester, ensures efficient and reliable coupling reactions that can be programmed into an automated workflow. This compatibility allows for the rapid and systematic assembly of peptide chains with minimal manual intervention, which has become essential in both academic research and industrial production of peptides. nih.govresearchgate.net
This compound is extensively used in solid-phase peptide synthesis (SPPS), particularly within the Boc/benzyl (Bzl) protection strategy. bachem.com In this methodology, the peptide is assembled stepwise while anchored to an insoluble polymer resin. bachem.compeptide.com The Nα-Boc group serves as a temporary protecting group for the amino terminus, which is removed at the start of each coupling cycle using a moderately strong acid, such as trifluoroacetic acid (TFA). nih.govpeptide.com The dual-Boc protection on this compound ensures that both the α-amino group and the ε-amino group on the lysine (B10760008) side chain are shielded, preventing unwanted side reactions like chain branching during peptide elongation. peptide.comopenaccesspub.org
The OSu ester facilitates the coupling step, reacting with the newly deprotected N-terminus of the resin-bound peptide. pnas.org This cycle of deprotection and coupling is repeated until the desired peptide sequence is complete. The side-chain protecting groups in Boc SPPS are typically more robust benzyl-based groups that, along with the Boc groups on the incorporated lysine, are removed during the final step when the completed peptide is cleaved from the resin using a very strong acid like hydrogen fluoride (B91410) (HF). nih.govpeptide.compeptide.com
| Feature | Function & Advantage | Relevant Step in SPPS Cycle | Source(s) |
|---|---|---|---|
| Nα-Boc Protection | Temporarily protects the alpha-amino group. Removed by moderate acid (TFA) to allow for chain elongation. | Deprotection | nih.govpeptide.com |
| Nε-Boc Protection | Protects the lysine side-chain amino group, preventing undesired branching of the peptide. | Coupling & Elongation | peptide.comopenaccesspub.org |
| OSu Ester | Pre-activates the carboxyl group for efficient and rapid amide bond formation without needing additional coupling reagents. | Coupling | pnas.org |
| Acid Lability | Both Boc groups are removed during the final cleavage from the resin with strong acid (e.g., HF). | Final Cleavage | peptide.compeptide.com |
While SPPS is dominant, solution-phase (or "classical") peptide synthesis remains a valuable technique, particularly for large-scale production or the synthesis of short peptide fragments. In this approach, all reactions are carried out in a homogeneous solution. This compound is also effective in this context. pnas.org Its pre-activated nature as an OSu ester provides a significant advantage by promoting efficient coupling and simplifying the purification of intermediates after each step, as there is no need to remove separate coupling agents and their byproducts. This method allows for the synthesis and purification of protected peptide fragments that can later be joined together to form larger, more complex molecules. pnas.org
Synthesis of Complex Peptide Structures with Specific Functionalities
The precise control offered by dual-protected lysine derivatives is fundamental to creating complex peptide architectures. nbinno.com By incorporating this compound, a lysine residue with its side-chain amine protected is introduced into a sequence. This strategy is vital for preventing the lysine side chain from reacting during the main chain elongation. nbinno.com This control is a prerequisite for synthesizing advanced structures such as branched peptides or for preparing protected peptide fragments that will be used in subsequent fragment condensation strategies to build larger proteins. peptide.com The ability to selectively deprotect different parts of a molecule (an orthogonal strategy) is key, and while the dual Boc groups are removed under similar conditions, using a combination of Boc and other protecting groups like Benzyloxycarbonyl (Z) on lysine allows for more intricate synthetic pathways. nbinno.com
Synthesis of Biologically Active Peptides
This compound does not possess inherent biological activity; its significance lies in its role as a critical building block for constructing peptides that do. medchemexpress.com Many biologically active peptides, including hormones, neurotransmitters, and enzymes, can be synthesized using this reagent. smolecule.com The precise and controlled incorporation of lysine is often essential for the final structure and function of these molecules.
The development of peptide-based therapeutics is a rapidly growing area of pharmaceutical research. nih.gov Chemical synthesis allows for the creation of peptides with improved properties, such as enhanced stability and resistance to enzymatic degradation. nbinno.com this compound is utilized in the synthesis of peptides with therapeutic potential. For instance, the synthesis of fragments of biologically important proteins, such as staphylococcal nuclease, has been demonstrated using Boc-amino acid-OSu esters. pnas.org By enabling the reliable construction of specific peptide sequences, this reagent contributes to the development of new therapeutic agents for a wide range of diseases. nih.gov
| Application Area | Specific Use | Advantage Conferred by this compound | Source(s) |
|---|---|---|---|
| Automated SPPS | Incorporation of lysine in automated synthesis cycles. | Pre-activated ester ensures high coupling efficiency suitable for automated protocols. | researchgate.net |
| Complex Peptide Synthesis | Creation of protected peptide fragments for subsequent ligation. | Dual Boc protection prevents side-chain reactions, enabling controlled fragment synthesis. | peptide.comnbinno.com |
| Therapeutic Peptide Research | Synthesis of peptide fragments of biologically active proteins. | Enables the precise construction of sequences necessary for biological function and therapeutic development. | pnas.orgnih.gov |
Diagnostic Peptide Design
The chemical compound this compound is instrumental in the development of diagnostic peptides. smolecule.com These synthetic peptides are engineered to bind with high specificity to disease-related biomarkers, facilitating their detection and imaging. The synthesis process, which can be finely controlled, allows for the creation of complex peptide structures designed to recognize and attach to specific molecules indicative of a particular pathological state. smolecule.com This capability is crucial for creating diagnostic tools that can aid in the early detection and monitoring of diseases. smolecule.com The advantageous properties of synthetic molecules, such as peptides, are leading to their increased use in diagnostic tests, where they are progressively replacing biological antigens. nih.gov
Functional Peptide Construction (e.g., cell targeting, drug delivery)
This compound serves as a versatile building block in the construction of functional peptides tailored for specific therapeutic applications, including cell targeting and drug delivery. smolecule.com The ability to incorporate this protected lysine derivative into a peptide sequence allows for the subsequent attachment of targeting ligands or therapeutic agents. After the Boc protecting groups are removed, the exposed amino groups on the lysine residue become reactive sites for linking to carrier molecules like antibodies or for conjugating drug payloads. This is a key strategy in developing targeted drug delivery systems, such as antibody-drug conjugates (ADCs) and drug-loaded nanoparticles, where precise control over the conjugation site is essential for efficacy and safety. The use of this compound facilitates the creation of peptides with specific functionalities designed for a variety of research and therapeutic applications. smolecule.com
Protein Modification and Functionalization
This compound is a key reagent not only in peptide synthesis but also in the modification and functionalization of existing proteins. smolecule.com The N-hydroxysuccinimide (OSu) ester group is highly reactive toward the primary amine groups found in the side chains of lysine residues on the surface of proteins. smolecule.com This reactivity allows for the covalent attachment of the Boc-protected lysine, which can then serve as a handle for further modifications. This technique is foundational for bioconjugation, enabling the creation of new protein-based therapeutics and research tools with enhanced properties. smolecule.comnih.gov
Attachment of Functional Groups to Lysine Side Chains
The primary application of this compound in protein modification is the attachment of various functional groups to lysine side chains. smolecule.com The process leverages the reactivity of the OSu ester, which forms a stable amide bond with the ε-amino group of a lysine residue under mild conditions. smolecule.com Once the Boc-protected lysine is attached to the protein, the Boc protecting groups can be selectively removed using acid, such as trifluoroacetic acid (TFA). smolecule.compeptide.com This unmasks a new primary amine, providing a specific site for the introduction of labels, cross-linking agents, or other functional moieties without altering the main protein structure. This site-specific functionalization is critical for developing peptides and proteins with customized properties for a range of applications.
Labeling of Proteins (e.g., fluorescent labels, biotin (B1667282) tags)
A significant application of protein functionalization via this compound is the attachment of reporter tags, such as fluorescent labels and biotin. smolecule.com These tags are essential for visualizing, tracking, and isolating proteins for further analysis. smolecule.com
Fluorescent Labels : By introducing a lysine handle into a protein, a fluorescent dye can be subsequently attached to the deprotected side chain. This site-specific fluorescent labeling is crucial for monitoring protein-protein interactions, protein localization, and dynamics within living cells. A wide variety of small-molecule fluorescent dyes, such as FITC and Rhodamine, can be covalently attached to biological macromolecules for this purpose.
Biotin Tags : Similarly, site-specific biotinylation of a protein can be achieved. Biotin exhibits an exceptionally high affinity for proteins like avidin (B1170675) and streptavidin, an interaction widely exploited for protein detection, purification, and immobilization in various assays. thermofisher.com Attaching a biotin tag allows the modified protein to be easily detected and captured using streptavidin-coated surfaces or beads.
The table below illustrates examples of protein labeling applications.
| Application Type | Functional Group/Tag | Target System | Illustrative Research Finding |
| Site-Selective Labeling | Fluorescent Dye | Peptide/Protein | A lysine handle was introduced for site-specific fluorescent labeling, enabling precise monitoring of peptide-protein interactions in cellular assays. |
| Affinity Purification | Biotin | Protein | Site-specific biotinylation of a protein facilitated downstream detection and purification via streptavidin-affinity capture in diagnostic assays. |
Conjugation of Proteins with Other Molecules (e.g., drugs, nanoparticles)
The technology to modify proteins using reagents like this compound is pivotal for conjugating them with other molecules to create advanced therapeutics and materials. smolecule.com This bioconjugation links proteins to functional molecules like drugs or nanoparticles to generate bioconjugates with desired properties. nih.gov
Drug Conjugation : The lysine side chains on a protein can be modified to serve as specific attachment points for small-molecule drugs. This strategy is the foundation for creating antibody-drug conjugates (ADCs), where a potent drug is linked to an antibody that targets a specific cell type, such as a cancer cell.
Nanoparticle Conjugation : Proteins can be conjugated to the surface of nanoparticles to improve their therapeutic or diagnostic function. smolecule.com For instance, attaching a targeting protein to a drug-loaded nanoparticle can enhance its delivery to a specific tissue. Research has shown that conjugating a protein to a nanoparticle surface can significantly increase its immunogenicity, a desirable trait for vaccine development. nih.gov
The table below provides examples of protein conjugation applications.
| Application Type | Conjugated Molecule | Target System | Illustrative Research Finding |
| Targeted Therapeutics | Drug Payload | Antibody | Facilitated the creation of antibody-drug conjugates for targeted delivery of therapeutics. |
| Drug Delivery Systems | Drug Payload | Nanoparticle | Enabled the attachment of a drug payload to amine-functionalized nanoparticles, enhancing drug loading and targeted delivery. |
Investigating Histone Acetylation Pathways and Gene Regulation Mechanisms
This compound is a valuable tool for research into epigenetics, specifically for studying histone acetylation and its role in gene regulation. smolecule.com Lysine acetylation is a critical post-translational modification of histone proteins that neutralizes the positive charge of the lysine side chain and is generally associated with increased gene transcription. nih.govnih.gov
By using Boc-protected lysine derivatives in peptide synthesis, researchers can create synthetic histone peptides with site-specific acetylated lysine residues. nih.gov These modified peptides are crucial for investigating the mechanisms by which histone acetylation affects chromatin structure and function. smolecule.comnih.gov For example, studies using synthetic histone H4 acetylated at lysine 16 (H4K16ac) have shown that this single modification can inhibit the formation of compact 30-nm chromatin fibers, suggesting a direct structural role in creating transcriptionally active regions of the genome. nih.gov Peptides synthesized using this compound can be designed to interact with the enzymes involved in these pathways, such as lysine acetyltransferases (KATs) and lysine deacetylases (KDACs), thereby helping to elucidate protein function and regulation within biological systems. smolecule.comnih.gov
Dendrimer and Dendronized Polymer Synthesis
The unique bifunctional nature of lysine, coupled with the precise protection and activation offered by this compound, makes it a valuable reagent in the synthesis of complex, highly branched macromolecules like dendrimers and dendronized polymers. Its structure allows for the controlled, iterative growth of dendritic architectures.
Building Block for Dendritic Architectures
This compound and its corresponding carboxylic acid, Boc-Lys(Boc)-OH, serve as fundamental building blocks for the synthesis of poly(L-lysine) dendrimers (PLLDs). nih.govfrontiersin.org The compound's design, featuring two Boc-protecting groups on the α- and ε-amino groups and a pre-activated N-hydroxysuccinimide (OSu) ester at the carboxyl end, is ideal for the divergent approach to dendrimer synthesis. This strategy involves a stepwise, generational growth starting from a central core molecule. nih.gov
The dual protection is critical as it prevents unwanted side reactions and ensures that branching occurs in a controlled manner. The pre-activated OSu ester enhances coupling efficiency compared to using the free acid (Boc-Lys(Boc)-OH) with separate coupling agents, simplifying the procedure and often leading to higher yields.
Table 1: Key Features of this compound as a Dendrimer Building Block
| Feature | Description | Advantage in Dendrimer Synthesis |
|---|---|---|
| Dual Boc-Protection | Both α- and ε-amino groups of lysine are protected by acid-labile tert-butyloxycarbonyl (Boc) groups. | Prevents self-polymerization and ensures controlled, predictable branching at each generation. |
| Activated OSu Ester | The carboxylic acid is pre-activated as an N-hydroxysuccinimide ester. | Facilitates efficient amide bond formation without the need for additional coupling reagents, simplifying purification. |
| Iterative Growth | The cycle of coupling followed by Boc deprotection can be repeated multiple times. | Allows for the precise, stepwise construction of dendrimers with a defined number of generations and terminal groups. nih.gov |
Preparation of L-Lysine Dendrons (e.g., for linear-dendritic hybrids, dendrimers, dendronized polymers)
L-lysine dendrons are wedge-shaped, monodisperse dendritic fragments that can be synthesized independently and later attached to other molecular structures, such as linear polymers, to create hybrid materials. mdpi.com this compound and Boc-Lys(Boc)-OH are instrumental in the synthesis of these dendrons.
A common strategy for dendron synthesis is the divergent approach, starting from a focal point molecule. For instance, a first-generation (G1) lysine dendron can be prepared by reacting a molecule with a single reactive group, like propargylamine (B41283), with Boc-Lys(Boc)-OH in the presence of coupling agents. rsc.org In a more direct approach, this compound can be reacted with propargylamine, utilizing the activated ester for efficient coupling. mdpi.com This creates a G1 dendron with a propargyl group at its focal point and two Boc-protected amines at its periphery. mdpi.com
Higher-generation dendrons are built by first deprotecting the terminal Boc groups of the preceding generation to expose the amino groups, followed by reaction with more Boc-protected lysine monomers. rsc.org This iterative process allows for the precise synthesis of dendrons of various generations (G1, G2, G3, etc.). rsc.org These pre-formed dendrons, bearing a reactive group at their focal point (like an alkyne from propargylamine), are key intermediates for creating linear-dendritic block copolymers via click chemistry or for building larger dendrimers using a convergent synthesis approach. mdpi.com
Table 2: Example of a Divergent Synthesis Protocol for Poly(L-lysine) Dendrons
| Step | Procedure | Reagents | Purpose |
|---|---|---|---|
| 1. G1 Synthesis | Coupling of the first lysine unit to a core molecule. | Propargylamine, Boc-Lys(Boc)-OH, EDC, HOBt | To create the first-generation (G1) dendron with a propargyl focal point. rsc.org |
| 2. G1 Deprotection | Removal of terminal Boc groups. | Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM) | To expose the α- and ε-amino groups for the next coupling step. rsc.org |
| 3. G2 Synthesis | Coupling of two additional lysine units to the deprotected G1 dendron. | Deprotected G1 dendron, Boc-Lys(Boc)-OH, EDC, HOBt, DIPEA | To form the second-generation (G2) dendron with four terminal Boc-protected amines. rsc.org |
| 4. G2 Deprotection | Removal of terminal Boc groups. | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | To expose four amino groups for the next generation. rsc.org |
| 5. G3 Synthesis | Coupling of four additional lysine units to the deprotected G2 dendron. | Deprotected G2 dendron, Boc-Lys(Boc)-OH, EDC, HOBt, DIPEA | To form the third-generation (G3) dendron with eight terminal Boc-protected amines. rsc.org |
Data derived from a representative synthesis of poly(L-lysine) dendrons. rsc.org
Graft-from Approaches in Polymer Synthesis
The "graft-from" method is a powerful strategy for creating dendronized polymers, where dendritic side chains are grown directly from a linear polymer backbone. mdpi.com This approach involves a linear polymer that has been functionalized with initiator sites along its chain.
In the context of lysine-based dendrons, a linear polymer such as poly(L-lysine) can serve as the backbone. The synthesis begins by deprotecting the side-chain amino groups of the polymer. These exposed amines then act as initiation points for the stepwise, generational growth of dendrons. Each amine group on the polymer backbone is reacted with a protected lysine monomer like Boc-Lys(Boc)-OH (using a coupling agent like BOP) or potentially the more reactive this compound. mdpi.comnih.gov
After the first layer of lysine monomers is coupled to the polymer backbone, the terminal Boc groups are removed, revealing a new set of amino groups. This process is repeated, adding successive generations of lysine units and creating a dense, brush-like architecture where each side chain is a dendron. This method allows for the synthesis of high-generation dendronized polymers, with researchers successfully creating structures up to the fourth generation on a poly(L-lysine) backbone. nih.gov Such polymers exhibit unique properties, including a transition from a helical to a disordered conformation as the dendron size increases, due to steric crowding of the bulky side chains. nih.gov
Boc Lys Osu in Advanced Bioconjugation Strategies
Principles of Amine-Reactive Bioconjugation
The reactivity of these primary amines is central to many bioconjugation strategies. nih.gov The ε-amino group of lysine (B10760008), with a pKa of approximately 10.5, is predominantly protonated and thus positively charged at physiological pH. However, by performing conjugation reactions at a slightly basic pH (typically 7.0-9.0), a sufficient fraction of the lysine residues become deprotonated and nucleophilic, enabling them to react with electrophilic reagents. nih.gov
Direct Lysine-Based Conjugation via Activated Esters
One of the most prevalent methods for modifying lysine residues involves the use of activated esters, with N-hydroxysuccinimide (NHS) esters being a prominent example. nih.gov Reagents like Boc-Lys-OSu incorporate this NHS ester functionality. The OSu group is an excellent leaving group, and the ester's carbonyl carbon is highly susceptible to nucleophilic attack by the deprotonated ε-amino group of a lysine residue. smolecule.com
This reaction, which proceeds efficiently under mild, slightly alkaline aqueous conditions (pH 7.2-9), results in the formation of a stable and irreversible amide bond between the lysine residue and the conjugating molecule. thermofisher.com The byproduct of this reaction is N-hydroxysuccinimide, which is easily removed from the reaction mixture. thermofisher.com The stability of the resulting amide bond is a key advantage of this conjugation strategy.
While highly effective, a notable drawback of using NHS esters for lysine modification is the potential for heterogeneity in the final product. nih.gov Since most proteins have multiple surface-accessible lysine residues, the conjugation process can occur at various sites, leading to a mixture of bioconjugates with different numbers of attached molecules (drug-to-antibody ratio, or DAR, in the context of antibody-drug conjugates). Furthermore, NHS esters can also react with other nucleophilic residues such as histidine, serine, threonine, and tyrosine, although the reaction with primary amines is generally more favorable.
Strategies for Site-Specific Lysine Modification (e.g., exploiting reactive lysine residues)
To overcome the challenge of heterogeneity associated with traditional lysine conjugation, significant research has focused on developing strategies for site-specific modification. nih.govrsc.org These methods aim to target a single, specific lysine residue within a protein, leading to a more uniform and well-defined bioconjugate. nih.gov
One approach to achieving site-selectivity is to exploit the unique microenvironment surrounding a particular lysine residue. The reactivity of a lysine's amino group can be influenced by its local environment, making some lysine residues inherently more reactive than others. nih.gov For instance, a lysine residue located in a specific pocket or cleft on the protein surface may exhibit enhanced nucleophilicity. Chemoproteomic platforms have been developed to identify these "hyper-reactive" lysine residues within the proteome.
Another strategy involves proximity-induced labeling. This can be achieved through affinity labeling, where a reagent with a non-covalent affinity for a specific site on the protein brings a reactive group into close proximity with a nearby lysine, thereby promoting a site-selective reaction. Covalent tethering is another proximity-based method where a linker is used to introduce a reactive group to a specific modification site.
Enzyme-directed modification offers a high degree of site-selectivity. nih.gov Enzymes like sortase A and microbial transglutaminase can catalyze the formation of amide bonds at specific recognition sequences, allowing for the precise attachment of a molecule of interest to a lysine residue. nih.gov Additionally, chemoenzymatic methods, such as lysine acylation using conjugating enzymes (LACE), have been developed for the site-specific modification of proteins like nanobodies. acs.org
Bioconjugate Applications
The ability to precisely modify proteins using reagents like this compound has far-reaching implications in various biomedical fields. The resulting bioconjugates are instrumental in the development of advanced diagnostic and therapeutic tools.
Development of Diagnostics and Therapeutic Agents
In the realm of therapeutics, the principles of lysine conjugation are fundamental to the creation of antibody-drug conjugates (ADCs). ADCs are a powerful class of anticancer drugs that combine the targeting specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic agent. nih.gov Lysine modification has been extensively used to link these cytotoxic payloads to the antibody. While first-generation ADCs often utilized non-specific lysine conjugation, leading to heterogeneous products, newer strategies are increasingly focused on site-selective methods to produce more uniform and effective therapeutics. nih.gov
Beyond ADCs, lysine conjugation is employed to create therapeutic peptides and proteins with enhanced properties. smolecule.com For instance, peptides synthesized with specific functionalities can be conjugated to larger proteins to improve their stability, circulation time, or targeting capabilities. smolecule.com
Creation of Biosensors and Diagnostic Tools
The construction of sensitive and stable biosensors often relies on the immobilization of recognition elements, such as antibodies or aptamers, onto a sensor surface. this compound and similar amine-reactive chemistries can be used to create lysine linkers on these recognition elements, facilitating their attachment to the transducer surface.
Furthermore, the deprotected amino groups on these lysine linkers can serve as attachment points for reporter molecules, such as fluorescent dyes, enzymes, or quantum dots. This labeling is crucial for signal generation and detection in various diagnostic assays. smolecule.com For example, fluorescently labeled antibodies are widely used in techniques like flow cytometry and immunohistochemistry for disease diagnosis.
Targeted Drug Delivery Systems
Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease while minimizing its exposure to healthy tissues. Lysine-based bioconjugation plays a critical role in the development of these systems. nih.gov By conjugating drugs to targeting ligands such as antibodies, peptides, or aptamers, the therapeutic payload can be specifically delivered to cancer cells or other pathological sites.
This compound can be used to synthesize peptides or linkers that are then used to attach therapeutic agents to nanoparticles or other drug carriers. smolecule.com This allows for controlled drug loading and can be designed to enable targeted release of the drug in response to specific stimuli within the body, such as changes in pH or the presence of certain enzymes. The use of polylysine (B1216035) and other lysine-based polymers is also being explored for the development of advanced, stimuli-responsive drug delivery platforms. nih.gov
Peptide-Based Vaccines
The strategic application of this compound is integral to the modular synthesis of modern peptide-based vaccines. These vaccines utilize minimal, well-defined peptide epitopes as antigens to elicit a specific immune response, thereby avoiding the reactogenicity associated with whole-organism or attenuated vaccines. The construction of these sophisticated vaccines often involves conjugating a synthetic peptide antigen to a larger carrier protein or a lipid moiety to enhance immunogenicity.
This compound serves as a critical building block in the solid-phase peptide synthesis (SPPS) of these antigenic peptides. Its dual Boc-protected amine groups ensure the selective elongation of the peptide backbone, while the activated OSu ester facilitates efficient coupling. Furthermore, the lysine residue incorporated via this compound is a key component for subsequent conjugation strategies. After the full peptide antigen is synthesized, the Boc protecting group on the lysine side chain (Nε) can be selectively removed to expose a primary amine. This amine serves as a versatile chemical handle for covalent attachment to a carrier protein, such as Diphtheria Toxoid or Cross-Reacting Material 197 (CRM197), which are used in several licensed vaccines. nih.govfrontiersin.org This conjugation step is crucial as it elevates the immunological profile of the small peptide, making it more readily recognized by the immune system.
Research has demonstrated the use of lysine-containing linkers, such as (Lys–Gly)5, to connect antigenic peptides with polysaccharide carriers like mannan. vu.edu.au The synthesis of such linkers relies on the precise incorporation of lysine, for which this compound is a suitable precursor. This method facilitates the targeted delivery of the peptide antigen to dendritic cells, which are pivotal for initiating the adaptive immune response. vu.edu.au The defined and reproducible nature of this chemical synthesis, enabled by reagents like this compound, is a significant advantage for vaccine development, ensuring a homogenous and well-characterized final product. nih.gov
Chemically Programmed Antibodies and Antibody-Drug Conjugates (ADCs)
In the architecture of antibody-drug conjugates (ADCs) and chemically programmed antibodies, this compound functions as a foundational component for the synthesis of peptide linkers. These linkers are critical, bridging the cytotoxic payload and the monoclonal antibody (mAb) and dictating the stability and release characteristics of the conjugate. biosyn.com The most common, first-generation ADCs were created by modifying the surface-exposed lysine residues of the antibody. rsc.org However, this stochastic conjugation to the numerous lysines on an mAb results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs), which can lead to inconsistent pharmacokinetics and therapeutic profiles. rsc.org
To address this, more advanced ADCs utilize precisely defined peptide linkers. This compound is employed in the SPPS of these custom linkers. The lysine residue within the linker can be strategically placed to influence solubility, stability, and cleavage properties. Peptide linkers are often designed to be cleaved by specific enzymes, such as cathepsins, that are abundant in the lysosomal compartment of cancer cells. This ensures that the cytotoxic drug is released preferentially at the tumor site, minimizing off-target toxicity.
The synthesis of these cleavable peptide linkers, for example, those containing a valine-citrulline (vc) or a phenylalanine-lysine (FK) sequence, involves the stepwise addition of amino acids. This compound can be used to incorporate the lysine residue into this sequence. Following linker synthesis, its terminal ends are functionalized for attachment to both the drug and the antibody. The use of a well-defined linker synthesized with building blocks like this compound contributes to the generation of more homogeneous ADCs with a controlled DAR, leading to improved therapeutic outcomes. biosyn.com
Integration with Emerging Conjugation Chemistries
Compatibility with Bio-orthogonal Reactions
The lysine residue, incorporated into peptides and proteins using precursors like this compound, is highly compatible with emerging bio-orthogonal conjugation chemistries. Bio-orthogonal reactions proceed with high selectivity and efficiency in complex biological environments without interfering with native biochemical processes. The primary amine on the lysine side chain serves as a versatile nucleophilic handle that can be readily functionalized with a bio-orthogonal reactive group. nih.gov
A prominent strategy involves the post-synthetic modification of the lysine's ε-amine. After peptide synthesis and deprotection of the lysine side chain, the amine can be acylated with a reagent carrying a bio-orthogonal moiety, such as an azide (B81097) or a strained alkyne (e.g., dibenzocyclooctyne, DBCO). For instance, researchers have developed methods for the selective modification of lysine residues with an azide-bearing perfluorophenyl ester. nih.govresearchgate.net This installs a bio-orthogonal "handle" onto the peptide or protein. This azide-functionalized molecule can then be specifically ligated with a payload carrying a complementary DBCO group via the strain-promoted azide-alkyne cycloaddition (SPAAC), a well-established bio-orthogonal click reaction. nih.govresearchgate.net This two-step approach, which relies on the initial availability of a reactive lysine amine, allows for the modular and specific assembly of complex bioconjugates.
The table below summarizes the compatibility of the lysine side chain with common bio-orthogonal reaction pairs.
| Bio-orthogonal Handle (on Lysine) | Complementary Reaction Partner | Resulting Linkage |
| Azide (-N₃) | Strained Alkyne (e.g., DBCO) | Triazole |
| Terminal Alkyne (-C≡CH) | Azide (-N₃) | Triazole |
| Tetrazine | Strained Alkene (e.g., Trans-cyclooctene) | Dihydropyridazine |
| Isonitrile (-N≡C) | Tetrazine | Pyrazole |
This compatibility extends the utility of lysine residues beyond simple conjugation, enabling their integration into sophisticated, multi-step labeling and assembly strategies in chemical biology and therapeutic development. nih.gov
Strategies for Incorporating Click Chemistry-Compatible Functionalities
The integration of click chemistry handles into peptides is a powerful strategy for site-specific functionalization. This compound serves as a valuable starting point for introducing such functionalities through two primary approaches: direct incorporation of a modified lysine derivative or post-synthetic modification.
One direct strategy involves synthesizing a lysine derivative where the side chain already contains a click-compatible group. For example, researchers have demonstrated the reaction of Boc-Lys(Boc)-OSu with propargylamine (B41283). mdpi.com This reaction couples the propargylamine to the activated carboxyl group, resulting in a lysine building block that contains a terminal alkyne—a key functionality for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. mdpi.comiris-biotech.de This alkyne-modified lysine can then be used in SPPS to build peptides that are "pre-functionalized" for click chemistry.
A second, widely used strategy is the post-synthetic modification of the lysine side chain. In this approach, a standard lysine residue is incorporated into the peptide using this compound. After the peptide chain is assembled, the ε-amino group of the lysine is deprotected and then chemically converted into an azide or alkyne. A common method to introduce an azide is through a diazotransfer reaction on the primary amine. nih.gov This process efficiently converts the -NH₂ group into an -N₃ group, rendering the peptide ready for CuAAC with an alkyne-containing molecule. nih.gov
The following table outlines these two distinct strategies for creating click-ready peptides starting from a lysine precursor.
| Strategy | Description | Key Reagents/Steps | Resulting Functionality |
| Direct Incorporation | Synthesis of a lysine building block already containing a click handle prior to SPPS. | Boc-Lys(Boc)-OSu + Propargylamine | Nα-Boc-Lys(Propargyl)-OH (Alkyne) |
| Post-Synthetic Modification | Conversion of the lysine side-chain amine to a click handle after peptide synthesis. | 1. SPPS with Boc-Lys(Boc)-OSu 2. Side-chain deprotection 3. Diazotransfer reaction | Azide (-N₃) |
These methods provide chemists with a versatile toolkit to embed click chemistry handles into specific positions within a peptide sequence, enabling precise conjugation to other molecules such as imaging agents, drugs, or polymers. iris-biotech.denih.gov
Integration of Boc Lys Osu in Emerging Chemical Technologies
Mechanochemical Synthesis Approaches
Mechanochemistry, which utilizes mechanical force to drive chemical reactions, offers a promising route for more sustainable synthesis by reducing or eliminating the need for bulk solvents. venturi-tribe.com Boc-protected amino acid N-hydroxysuccinimide esters, including Boc-Lys(Boc)-OSu, have been explored in mechanochemical peptide synthesis. rsc.orgresearchgate.netacs.org
Solvent-Free Peptide Synthesis Methodologies
Solvent-free or minimal solvent peptide synthesis using mechanochemical activation, such as ball milling, has been investigated as an environmentally benign alternative to traditional solution-phase methods. rsc.orgresearchgate.netacs.org This approach involves grinding solid reactants, like Boc-protected amino acid OSu esters and amino acid salts, often with a small amount of liquid additive (liquid-assisted grinding, LAG) to facilitate the reaction. researchgate.net Boc-Lys(Boc)-OSu has been successfully utilized in this context for the formation of peptide bonds. rsc.org This method can lead to the production of di- to pentapeptides efficiently and with reduced environmental impact compared to classical methods that rely on large quantities of often toxic organic solvents like DMF or DCM. rsc.orgresearchgate.netacs.org
Optimization of Reaction Kinetics and Yields under Mechanochemical Conditions
Mechanochemical activation can significantly influence reaction kinetics and yields. venturi-tribe.comnih.gov Studies have shown that ball milling can lead to complete conversion and high yields in reactions that show incomplete conversion or require heating in solution. rsc.org The efficiency of mechanochemical peptide coupling using Boc-amino acid OSu esters can be influenced by factors such as the presence and nature of liquid additives and the milling parameters. researchgate.netnih.gov While specific detailed kinetic studies focusing solely on Boc-Lys(Boc)-OSu under various mechanochemical conditions are not extensively detailed in the provided snippets, the general principles of mechanochemical optimization in peptide synthesis using similar activated esters apply. rsc.orgresearchgate.netnih.gov Mechanochemical synthesis can offer advantages such as shorter reaction times and reduced side reactions compared to solution synthesis. researchgate.net
Engineering of Advanced Functional Materials
Boc-Lys-OSu and its derivatives are valuable building blocks in the development of advanced functional materials, leveraging the unique properties of lysine (B10760008) and the reactivity of the OSu ester. smolecule.comnii.ac.jp
Development of Novel Materials with Enhanced Biocompatibility
The incorporation of amino acids like lysine, a natural and essential amino acid, into materials can enhance their biocompatibility. smolecule.comwindows.net Boc-Lys(Boc)-OSu can be used to synthesize peptides or polymers containing lysine residues, which are being explored for creating novel materials with improved interactions with biological systems. smolecule.comwindows.net Researchers are investigating the use of Boc-Lys(Boc)-OSu in the development of materials with specific properties, including enhanced biocompatibility. smolecule.com
Materials for Drug Delivery Capabilities
Lysine-containing structures synthesized using Boc-Lys(Boc)-OSu can be integral to the design of materials for drug delivery systems. smolecule.comresearchgate.net The ability to form peptide linkages and the potential for further functionalization of the lysine side chain make it suitable for creating delivery vehicles with tailored properties. smolecule.comresearchgate.net Boc-Lys(Boc)-OSu has been utilized in the synthesis of peptides and polymers with potential applications in drug delivery. smolecule.comresearchgate.net For instance, lysine and lysine-containing oligopeptides have been explored to enhance oral drug delivery by mimicking natural absorption routes. researchgate.net Boc-Lys(Boc)-OSu was used as a precursor in the synthesis of a propargylamine (B41283) derivative of Boc-Lys(Boc), which could potentially be incorporated into drug delivery systems via click chemistry. mdpi.comresearchgate.net
Redox-Active Lysine Derivatives for Molecular Electronic Devices (e.g., light-harvesting proteins, photovoltaic cells)
While Boc-Lys(Boc)-OSu itself is not inherently redox-active, lysine derivatives can be functionalized with redox-active moieties to create materials for molecular electronic devices. nih.govresearchgate.netnih.govcardiff.ac.ukacs.orgwhiterose.ac.ukoup.comoup.comd-nb.inforesearchgate.netresearcher.liferesearchgate.net Lysine residues in proteins, for example, can be modified to incorporate redox centers, facilitating electron transfer. nih.govcardiff.ac.ukwhiterose.ac.ukd-nb.info Redox-active lysine derivatives have been synthesized and characterized for potential use in engineering light-harvesting proteins and photovoltaic cells. nih.govoup.comoup.comresearchgate.netresearcher.liferesearchgate.net These derivatives can act as redox modules in the construction of complex molecular architectures aimed at energy conversion and molecular electronics. nih.govresearchgate.netcardiff.ac.ukacs.orgwhiterose.ac.ukd-nb.inforesearchgate.net
Cellular and Biological Probe Development
The ability of this compound and related protected lysine N-hydroxysuccinimide esters to form stable amide bonds with primary amines makes them particularly useful in the development of cellular and biological probes. These probes are essential tools for investigating biological processes, visualizing cellular components, and tracking molecular interactions. The lysine residue provides a versatile handle for conjugation to various functional molecules, while the Boc protection ensures specificity of the coupling reaction to the desired site.
Cellular Labeling for Tracking Cell Populations and Interactions
Boc-Lys(Boc)-OSu can be employed in cellular labeling strategies for research purposes, enabling scientists to monitor specific cell populations or study interactions between cells nih.gov. While the direct labeling of live cells with Boc-Lys(Boc)-OSu might be limited by permeability and potential non-specific reactions, the core chemistry (amine-reactive OSu ester on a protected lysine scaffold) is fundamental to many labeling reagents. For instance, related N-hydroxysuccinimide esters of protected amino acids have been used in chemical labeling approaches for single-cell proteomics, demonstrating the principle of using activated amino acid derivatives to tag cellular components hawaii.edu. The resulting labeled cells or cellular components can then be tracked or analyzed using various detection methods, depending on the nature of the conjugated molecule.
Development of Functional Probes (e.g., fluorophore conjugation)
A significant application of this compound and its analogs is in the development of functional probes through conjugation with reporter molecules such as fluorophores. The activated OSu ester allows for the straightforward attachment of the protected lysine to molecules containing a primary amine. After conjugation and subsequent deprotection of the Boc groups, the free amine on the lysine side chain can serve as an attachment point for additional functionalities or for tethering to solid supports or biomolecules.
For example, Boc-Lys(N3)-OSu, a derivative featuring an azide (B81097) group on the ε-amine, has been used in the synthesis of bifunctional probes. In one study, Boc-Lys(N3)-OSu was conjugated to a probe scaffold. Following removal of the Boc group, the resulting compound, containing both azide and amine functionalities, was used in a one-pot reaction to sequentially attach an OSu-activated pH-dependent fluorophore to the exposed amine and a Cy5-alkyne to the azide via Click chemistry cenmed.com. This approach highlights the utility of protected lysine OSu esters in creating complex, multi-functional probes for biological investigations, such as monitoring endolysosomal pH during bacterial infection cenmed.com.
Furthermore, protected lysine derivatives have been utilized in the synthesis of peptide-based probes designed for fluorophore conjugation. In the context of developing cyclic depsipeptide analogues as biological probes, Boc solid-phase peptide synthesis (SPPS) using protected lysine derivatives was explored to enable fluorophore conjugation via the lysine side chain amine chem960.com. This strategy allows for the creation of fluorescently labeled peptides that can be used in assays to study target binding chem960.com. The ability to attach fluorescent labels to proteins using related activated esters of protected amino acids also underscores the role of this chemistry in protein modification for visualization and analysis guidechem.com.
Antimicrobial Peptide Research (e.g., short amphiphilic antibacterial peptides)
Boc-Lys(Boc)-OSu and other lysine derivatives play a crucial role in the synthesis of antimicrobial peptides (AMPs) and peptide dendrimers with potential antibacterial properties. Lysine is a key amino acid in many AMPs due to its cationic nature at physiological pH, which facilitates interaction with negatively charged bacterial membranes sigmaaldrich.comabcam.com.
Boc-Lys(Boc)-OSu can be used as a monomer in the stepwise synthesis of poly-L-lysine dendrimers (PLLDs) chem960.com. These dendrimeric structures, built with lysine branching units, exhibit strong cationic effects and have demonstrated considerable antimicrobial ability against various bacteria, including multidrug-resistant strains chem960.com. Studies have utilized Boc-Lys(Boc)-OSu to construct dendritic structures generation by generation, starting from a core molecule, to create antibacterial agents sigmaaldrich.com.
Research into short amphiphilic antibacterial peptides and peptidomimetics also leverages the chemistry of protected lysine derivatives. For instance, Boc-Lys(Boc)-OSu has been employed to attach a lysine cationic group to anthranilamide peptidomimetics, resulting in compounds with enhanced activity against bacteria like E. coli and reduced cytotoxicity against mammalian cells caymanchem.com. Similarly, the synthesis of cationic peptoids with potential antimicrobial activity has involved reacting compounds with di-boc-L-lysine hydroxysuccinimide ester abcam.com. These examples demonstrate the utility of this compound as a building block for introducing lysine residues into novel structures being explored as next-generation antimicrobial agents.
The incorporation of this compound allows for controlled peptide elongation and the introduction of lysine residues at specific positions within a sequence or structure. After synthesis, the Boc groups can be removed to reveal the free amine, which can contribute to the cationic character of the antimicrobial agent or be further modified.
The research findings highlight the versatility of this compound and related protected lysine OSu esters in facilitating the synthesis of complex molecules for biological applications. The ability to selectively react the activated ester with amines and subsequently deprotect the Boc groups provides a powerful handle for creating sophisticated probes and antimicrobial agents.
Table 1: Examples of Probe Development and Antimicrobial Research using this compound and Related Compounds
| Application Area | Compound Used | Key Outcome/Finding | Source |
| Cellular Labeling/Tracking | Boc-Lys(Boc)-OSu | Used for labeling cells to track populations or study interactions. | nih.gov |
| Functional Probe Development (Fluorophore Conjugation) | Boc-Lys(N3)-OSu | Used to synthesize bifunctional probes with sequential fluorophore attachment via azide-alkyne click chemistry and amine coupling. | cenmed.com |
| Functional Probe Development (Fluorophore Conjugation) | Boc-Lys(Z)-OSu | Used for attaching fluorescent labels or biotin (B1667282) tags to proteins. | guidechem.com |
| Functional Probe Development (Fluorophore Conjugation) | Protected Lysine OSu Esters | Explored in Boc SPPS for creating cyclic depsipeptide analogues capable of fluorophore conjugation for target binding assays. | chem960.com |
| Antimicrobial Peptide/Dendrimer Research | Boc-Lys(Boc)-OSu | Used as a monomer to synthesize poly-L-lysine dendrimers (PLLDs) with antimicrobial ability. | chem960.com |
| Antimicrobial Peptide/Dendrimer Research | Boc-Lys(Boc)-OSu | Employed to attach lysine cationic groups to anthranilamide peptidomimetics, enhancing antibacterial activity and reducing cytotoxicity. | caymanchem.com |
| Antimicrobial Peptide/Dendrimer Research | Di-boc-L-lysine hydroxysuccinimide ester | Used in the synthesis of cationic peptoids with potential antimicrobial activity. | abcam.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
